molecular formula C16H17NO3S2 B7548436 N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide

N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide

Cat. No. B7548436
M. Wt: 335.4 g/mol
InChI Key: JBNINDCOFXNVIF-UHFFFAOYSA-N
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Description

N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide, also known as CP-690,550, is a synthetic small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. CP-690,550 is a Janus kinase (JAK) inhibitor that selectively targets JAK3, a tyrosine kinase that is primarily expressed in immune cells.

Mechanism of Action

N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide selectively inhibits the activity of JAK3, which is primarily expressed in immune cells, and plays a critical role in the signaling pathway of various cytokines and growth factors that are involved in immune cell activation and proliferation. By inhibiting the activity of JAK3, N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide effectively suppresses the immune response, which is the underlying mechanism of its therapeutic effects in autoimmune diseases.
Biochemical and Physiological Effects
N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has been shown to effectively suppress the immune response by inhibiting the activity of JAK3, which is involved in the signaling pathway of various cytokines and growth factors that are critical for immune cell activation and proliferation. In clinical studies, N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has been shown to effectively reduce the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, and improve the quality of life of patients.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has several advantages as a research tool, including its high selectivity for JAK3, which allows for the specific inhibition of the immune response without affecting other signaling pathways. However, N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.

Future Directions

For research on N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide include the development of more selective JAK3 inhibitors, the evaluation of its potential therapeutic applications in other autoimmune diseases, and the optimization of its pharmacokinetic properties for better clinical efficacy.

Synthesis Methods

The synthesis of N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide involves several steps, including the reaction of 2-bromo-5-chlorothiophene with cyclopentylmagnesium bromide, followed by the reaction with N-(phenylsulfonyl)propiolamide in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the pure form of N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide.

Scientific Research Applications

N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-cyclopentyl-5-(phenylsulfonyl)thiophene-2-carboxamide has been shown to effectively suppress the immune response by inhibiting the activity of JAK3, which is involved in the signaling pathway of various cytokines and growth factors that are critical for immune cell activation and proliferation.

properties

IUPAC Name

5-(benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S2/c18-16(17-12-6-4-5-7-12)14-10-11-15(21-14)22(19,20)13-8-2-1-3-9-13/h1-3,8-12H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNINDCOFXNVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(S2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzenesulfonyl)-N-cyclopentylthiophene-2-carboxamide

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